molecular formula C30H46O5 B579995 3-Hydroxy-12-oleanene-23,28-dioic acid CAS No. 226562-47-6

3-Hydroxy-12-oleanene-23,28-dioic acid

Cat. No. B579995
CAS RN: 226562-47-6
M. Wt: 486.693
InChI Key: PAIBKVQNJKUVCE-QPHRCCSXSA-N
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Description

3-Hydroxy-12-oleanene-23,28-dioic acid is a natural compound . It is a type of triterpenoid . The compound is usually found in the form of a powder .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-12-oleanene-23,28-dioic acid is C30H46O5 . The compound has a molecular weight of 486.7 g/mol .


Physical And Chemical Properties Analysis

3-Hydroxy-12-oleanene-23,28-dioic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Hypotensive Effects

The triterpene oleanolic acid, a bioactive compound closely related to 3-Hydroxy-12-oleanene-23,28-dioic acid, has been studied for its hypotensive effects, particularly in the context of cardiovascular prevention. Oleanolic acid exhibits diverse biological activities, including anti-inflammatory, hepaprotective, anti-diabetic, and anti-hypertensive properties. Most research has been conducted using animal models of hypertension, ex vivo studies, and in vitro tests, highlighting its potential as an adjunctive treatment for hypertension. The compound's hypotensive effects are attributed to its diuretic-natriuretic activity and nephroprotection, involving various signaling pathways that modulate vasodilation mediators (A. Sureda et al., 2020).

Pharmaceutical Applications of Oleanane Derivatives

Oleanolic acid, from which 3-Hydroxy-12-oleanene-23,28-dioic acid is derived, serves as a foundation for synthesizing numerous oleanane triterpenoids with significant biological activities, leading to potential pharmaceutical applications. Among these, 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid derivatives stand out for their interference with pathways involved in inflammation, oxidative stress, and cell proliferation. Some oleanane-type saponins, due to their antiproliferative activities or potential as vaccine adjuvants, have been patented. Despite the vast number of synthesized oleanane triterpenoids, further research and clinical trials are essential to harness their full therapeutic potential, especially in treating chronic kidney disease and pulmonary arterial hypertension (M. Masullo et al., 2017).

Bioactivity of Glycyrrhetinic Acid Derivatives

Glycyrrhetinic acids, also related to oleanane-type pentacyclic triterpenes, exhibit a wide range of biological properties, including cytotoxic effects towards various cancer cells. These compounds, particularly notable for their C-3(OH) and C30-CO2H groups, serve as crucial scaffolds for developing potent anticancer agents. The synthesis of semi-synthetic derivatives aims to enhance cytotoxic effects, indicating the significant medicinal chemistry potential of these compounds (H. Hussain et al., 2021).

Mechanism of Action

Target of Action

3-Hydroxy-12-oleanene-23,28-dioic acid is a natural compound that has been shown to have significant anti-inflammatory effects . The primary targets of this compound are inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and High Mobility Group Box 1 (HMGB1) .

Mode of Action

The compound interacts with its targets by reducing their production and expression. For instance, it has been shown to significantly suppress lipopolysaccharide (LPS)-induced expression of TNF-α and IL-1β at the mRNA and protein levels in RAW264.7 cells . Additionally, it can reduce the secretion of HMGB1 .

Biochemical Pathways

The compound affects the NF-κB signaling pathway, which mediates the expression of pro-inflammatory cytokines . It efficiently decreases nuclear factor-kappaB (NF-κB) activation by inhibiting the degradation and phosphorylation of IκBα .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is a reduction in inflammation. By suppressing the production and expression of inflammatory mediators, it can help to alleviate inflammatory conditions .

Action Environment

The action of 3-Hydroxy-12-oleanene-23,28-dioic acid can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its action may be affected by the presence of these solvents in the environment . .

properties

IUPAC Name

(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIBKVQNJKUVCE-QPHRCCSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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